Amyloid beta-protein (10-35) is a truncated form of the amyloid beta peptide, which is a critical component in the pathophysiology of Alzheimer's disease. The full-length amyloid beta peptides, primarily amyloid beta-protein (1-40) and amyloid beta-protein (1-42), are derived from the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase. The 10-35 fragment serves as a useful model for studying the aggregation and fibrillation properties of amyloid beta peptides, as it retains essential structural features relevant to the formation of amyloid fibrils.
Amyloid beta-protein (10-35) is synthesized from the larger amyloid precursor protein through enzymatic cleavage. This peptide retains significant biological activity and structural characteristics that are crucial for understanding the aggregation processes associated with Alzheimer's disease. It has been used in various studies to elucidate the molecular mechanisms underlying amyloid formation and neurotoxicity.
Amyloid beta-protein (10-35) falls under the classification of neurotoxic peptides and is categorized within the broader family of amyloid beta peptides. These peptides are known for their propensity to aggregate into insoluble fibrils, which are a hallmark of Alzheimer's disease pathology.
The synthesis of amyloid beta-protein (10-35) can be achieved through solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of amyloid beta-protein (10-35) consists predominantly of a parallel beta-sheet configuration when aggregated. This structure is critical for its role in forming fibrils associated with Alzheimer's disease.
Amyloid beta-protein (10-35) undergoes self-assembly into fibrils through intermolecular interactions, primarily hydrogen bonding between peptide chains.
The mechanism by which amyloid beta-protein (10-35) exerts its effects involves its aggregation into fibrils that can disrupt neuronal function and promote neurodegeneration.
Amyloid beta-protein (10-35) serves as an important model compound in neuroscience research, particularly in studies related to Alzheimer's disease. Its applications include:
Nuclear magnetic resonance (NMR) spectroscopy reveals that monomeric Aβ(10-35) adopts a collapsed coil conformation under physiological conditions (pH 7.4, 25°C), lacking stable secondary structures. Key features include:
Notably, NMR constraints show NOEs (Nuclear Overhauser Effects) primarily within the LVFFA region, indicating persistent tertiary contacts despite the absence of rigid folds. This structural plasticity enables rapid conformational sampling, priming the peptide for aggregation [2] [9].
Table 1: Key Structural Features of Aβ(10-35) Monomers from Experimental Studies
Technique | Secondary Structure | Structured Regions | Dynamic Regions | Reference |
---|---|---|---|---|
NMR spectroscopy | Collapsed coil (no α/β) | Hydrophobic core (17-21) | Termini (10-16, 28-35) | Lee et al. [2] |
CD spectroscopy | Random coil dominant | N/A | Full peptide | Straub et al. [4] |
Hydrodynamic assays | Compact globule (Rg: 9.5 Å) | Core (16-27) | Flanking segments | Simulation validation [4] |
Replica-exchange molecular dynamics (REMD) simulations overcome kinetic trapping limitations of conventional MD, enabling exhaustive sampling of Aβ(10-35) conformational landscapes. Key findings from explicit solvent REMD include:
Table 2: Thermodynamic and Kinetic Parameters of Aβ(10-35) from REMD Simulations
Parameter | Value | Significance |
---|---|---|
Dominant secondary structure | 60% coil, 30% bend, <5% α/β | Reflects intrinsically disordered nature |
K28-D23 salt bridge occupancy | 75% | Stabilizes compact states; pre-organizes fibril interface |
Gibbs free energy minimum | Collapsed globular state (Rg: 9.5 Å) | Lowest energy state under physiological conditions |
Metastable states lifetime | Microsecond timescale | Explains transient exposure of aggregation motifs |
The electrostatic interaction between Lys28 and Asp23 is a master regulator of Aβ(10-35) conformational dynamics:
Aβ(10-35) recapitulates core amyloidogenic features of full-length peptides but exhibits key differences:
Table 3: Structural and Aggregation Properties of Aβ(10-35) vs. Full-Length Isoforms
Property | Aβ(10-35) | Aβ40 | Aβ42 |
---|---|---|---|
C-terminal structure | Disordered (residues 28–35) | Flexible (residues 30–40) | Stabilized β-hairpin (residues 30–42) |
Hydrophobic exposure | Moderate (LVFFA partially buried) | High (central and C-terminal) | Extreme (additional I41-A42) |
Lag phase (aggregation) | Short (hours) | Moderate (10–24 hrs) | Extended (days)* |
Dominant toxic species | Protofibrils | Oligomers/protofibrils | Oligomers |
K28-D23 salt bridge | 75% occupancy | 60% occupancy | >90% occupancy |
* Aβ42’s extended lag phase stems from stable oligomers that slowly convert to fibrils [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: